molecular formula C13H15NO2 B13011150 tert-Butyl 2-(cyanomethyl)benzoate

tert-Butyl 2-(cyanomethyl)benzoate

Cat. No.: B13011150
M. Wt: 217.26 g/mol
InChI Key: SNDKVDUGVAWUKL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(cyanomethyl)benzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group and a cyanomethyl group attached to the benzene ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzyl Cyanide Route: One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide.

    Ritter Reaction: Another method involves the Ritter reaction, where methyl 4-cyanobenzoate is reacted with tert-butyl acetate in the presence of sulfuric acid and acetic acid.

Industrial Production Methods: Industrial production methods typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(cyanomethyl)benzoate can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Products include amines.

    Substitution: Products include substituted benzoates.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential applications in the synthesis of biologically active compounds.

Medicine:

  • Investigated for its potential use in drug synthesis and development.

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(cyanomethyl)benzoate involves its reactivity at the ester and nitrile functional groups. The ester group can undergo hydrolysis, while the nitrile group can participate in nucleophilic addition reactions. These reactions are facilitated by the electronic properties of the benzene ring and the substituents.

Comparison with Similar Compounds

    tert-Butyl benzoate: Lacks the cyanomethyl group, making it less reactive in certain reactions.

    Methyl 2-(cyanomethyl)benzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

Uniqueness:

  • The presence of both the tert-butyl ester and cyanomethyl groups makes tert-Butyl 2-(cyanomethyl)benzoate unique in its reactivity and applications. The tert-butyl group provides steric hindrance, while the cyanomethyl group offers additional sites for chemical modification.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 2-(cyanomethyl)benzoate

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-7-5-4-6-10(11)8-9-14/h4-7H,8H2,1-3H3

InChI Key

SNDKVDUGVAWUKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1CC#N

Origin of Product

United States

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